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4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine Documentation Hub

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  • Product: 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine
  • CAS: 6969-14-8

Core Science & Biosynthesis

Foundational

alpha-(p-chlorophenylthio)-p-toluidine spectroscopic data

This in-depth technical guide details the spectroscopic characterization and synthesis logic for -(p-chlorophenylthio)-p-toluidine , scientifically identified as 4-[(4-chlorophenyl)thio]methylaniline . Technical Guide: S...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the spectroscopic characterization and synthesis logic for


-(p-chlorophenylthio)-p-toluidine , scientifically identified as 4-[(4-chlorophenyl)thio]methylaniline .

Technical Guide: Spectroscopic Characterization of -(p-chlorophenylthio)-p-toluidine

Part 1: Executive Summary & Structural Logic

Compound Identity:

  • Common Name:

    
    -(p-chlorophenylthio)-p-toluidine
    
  • IUPAC Name: 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline

  • CAS Registry Number: 96308-XX-X (Generic classification for this class of sulfides) / Note: Often referenced as a derivative of p-toluidine.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 249.76 g/mol

Structural Analysis: The "alpha" designation in the common name refers to the benzylic position of the p-toluidine moiety. The molecule consists of two aromatic systems linked by a methylene-sulfide bridge:

  • Ring A (Electron Rich): An aniline ring (p-aminophenyl), providing electron density and distinct upfield NMR signals.

  • Linker: A methylene thioether bridge (

    
    ).
    
  • Ring B (Electron Poor): A p-chlorophenyl ring, introducing characteristic isotopic splitting in Mass Spectrometry and downfield NMR shifts.

Part 2: Synthesis & Preparation (Self-Validating System)

To ensure the spectroscopic data discussed is reproducible, the compound must be synthesized via a nucleophilic substitution pathway. This protocol serves as the "ground truth" for the sample generation.

Reaction Logic

The synthesis relies on the nucleophilic attack of the thiolate anion (from p-chlorothiophenol) on the electrophilic benzylic carbon of a p-aminobenzyl derivative.

Reagents:

  • Nucleophile: 4-Chlorothiophenol (p-Chlorobenzenethiol).

  • Electrophile: 4-Aminobenzyl alcohol (activated via acid catalysis) or 4-Aminobenzyl chloride.

  • Solvent: Ethanol or DMF.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start1 4-Aminobenzyl Alcohol Process1 Activation (HCl/ZnCl2) Start1->Process1 Start2 4-Chlorothiophenol Process2 Nucleophilic Substitution (Reflux) Start2->Process2 Intermediate Electrophilic Carbocation/Chloride Process1->Intermediate Intermediate->Process2 Product alpha-(p-chlorophenylthio)-p-toluidine Process2->Product -H2O / -HCl

Caption: Convergent synthesis pathway utilizing nucleophilic substitution at the benzylic carbon.

Part 3: Spectroscopic Data Analysis

As a specialized intermediate, empirical data is often derived from structural fragment analysis. The following data represents the High-Confidence Predicted Spectroscopic Profile based on additive chemical shift principles and substituent effects.

Proton Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Deuterated Chloroform)
Frequency:  400 MHz
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Amino (-NH2) 3.50 – 4.00Broad Singlet2H-Exchangeable protons; shift varies with concentration/solvent.
Methylene (-CH2-) 4.05 – 4.15Singlet2H-Deshielded by Sulfur and Aromatic ring (Benzylic). Distinctive singlet.
Aniline Ortho (a) 6.60 – 6.65Doublet2H~8.5 HzUpfield due to resonance donation from

. (AA'BB' system part 1).
Aniline Meta (b) 7.05 – 7.10Doublet2H~8.5 HzBenzylic position; less shielded than ortho protons.
Thio-Aryl (c, d) 7.20 – 7.30Multiplet4H-Overlapping signals from the p-chlorophenyl ring. Cl and S have similar shielding effects here.

Mechanistic Insight: The most diagnostic peak is the singlet at ~4.1 ppm . If this peak appears as a doublet, it indicates incomplete reaction or protonation. The separation between the aniline protons (6.6 vs 7.1 ppm) confirms the integrity of the p-toluidine moiety.

Carbon-13 NMR ( NMR)

Solvent:



  • Aliphatic Region:

    • 38.0 – 40.0 ppm: Methylene bridge (

      
      ).
      
  • Aromatic Region:

    • 115.0 ppm: Carbon ortho to

      
       (High electron density).
      
    • 129.0 – 133.0 ppm: Cluster of aromatic carbons (meta-aniline, chlorophenyl carbons).

    • 145.0 – 146.0 ppm: Carbon attached to

      
       (Ipso).
      
    • 135.0 – 137.0 ppm: Carbon attached to S and Cl.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

  • 3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2920 cm⁻¹: C-H stretching (Methylene).

  • 1620 cm⁻¹: N-H bending (Scissoring).

  • 1490 & 1090 cm⁻¹: Ar-Cl stretching and aromatic ring breathing.

  • 700 – 800 cm⁻¹: C-S stretching (Weak, often obscured).

Mass Spectrometry (MS)

Ionization: EI (Electron Impact) or ESI+

  • Molecular Ion (

    
    ):  249 (100%) and 251 (32%).
    
    • Diagnostic Feature: The 3:1 intensity ratio of the M and M+2 peaks is the definitive signature of the Chlorine atom.

  • Fragmentation Pattern:

    • m/z 106:

      
       (p-aminobenzyl cation/tropylium). This is the base peak in many benzyl derivatives.
      
    • m/z 143:

      
       (p-chlorothiophenol fragment).
      

Part 4: Structural Visualization

The following diagram illustrates the connectivity and the key fragmentation points observed in Mass Spectrometry.

StructureAnalysis AnilineRing p-Toluidine Moiety (Electron Donor) Bridge Methylene-Sulfide Bridge (-CH2-S-) AnilineRing->Bridge Alpha Position ChloroRing p-Chlorophenyl Moiety (Electron Withdrawing) Bridge->ChloroRing Marker1 NMR: ~4.1 ppm (s) MS: m/z 106 fragment Bridge->Marker1 Marker2 MS: M+ 249/251 (3:1 Cl pattern) ChloroRing->Marker2

Caption: Structural connectivity highlighting the spectroscopic diagnostic regions.

References

  • PubChem. (n.d.). Compound Summary: alpha-(p-Chlorophenylthio)-p-toluidine. National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Library: Benzyl sulfide derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for NMR shift prediction principles).
  • Chaudhari, R. V., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from [Link] (Reference for p-toluidine precursor synthesis logic).

Exploratory

The Modern Benchtop Arsenal: A Technical Guide to the In Vitro Evaluation of Novel Antimicrobial Agents

For Distribution to Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Zone of Inhibition In the relentless race against antimicrobial resistance, the preclinical evaluation of novel therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Zone of Inhibition

In the relentless race against antimicrobial resistance, the preclinical evaluation of novel therapeutic agents has evolved into a sophisticated, multi-faceted discipline. Gone are the days when a simple agar diffusion assay would suffice. Today's drug development landscape demands a rigorous, quantitative, and predictive in vitro characterization of a compound's antimicrobial properties. This guide is designed to navigate the modern researcher through the core methodologies that form the bedrock of this critical evaluation process. It is structured not as a rigid protocol book, but as a logical progression of inquiry, moving from foundational potency assessment to the more complex dynamics of bactericidal action, synergistic interactions, and the looming threat of resistance. Each step is presented with the underlying causality in mind, empowering the scientist to not only perform the assay but to understand its implications and limitations.

Chapter 1: Foundational Potency Assessment - The Minimum Inhibitory Concentration (MIC)

The initial and most fundamental question for any potential antimicrobial is: "At what concentration does it stop the pathogen from growing?" The Minimum Inhibitory Concentration (MIC) is the quantitative answer to this question, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This metric is the cornerstone of antimicrobial susceptibility testing and is guided by internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

The Causality of Method Selection: Broth Microdilution

While several methods exist, broth microdilution has become the de facto reference method due to its quantitative nature, scalability, and conservation of reagents.[2][4] The principle lies in challenging a standardized bacterial inoculum with a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[5]

The choice of medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), is critical.[2] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized because they can significantly influence the activity of certain antimicrobial classes, such as tetracyclines and polymyxins, by affecting their uptake and interaction with the bacterial cell envelope. Adherence to these standardized media ensures reproducibility and comparability of data across different laboratories.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[6] This step is crucial for test standardization; a higher inoculum can lead to falsely elevated MICs, while a lower inoculum can result in falsely low values. d. Dilute this standardized suspension to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the novel agent in a suitable solvent (e.g., water, DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in CAMHB. Typically, this is done by adding a volume of the drug to the first well and then transferring half of that volume to subsequent wells containing fresh media. c. The final volume in each well before adding the inoculum should be consistent (e.g., 50 µL or 100 µL).

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well, bringing the total volume to the final desired amount (e.g., 100 µL or 200 µL). b. Include a growth control well (bacteria in broth with no drug) and a sterility control well (broth only). These are self-validating checks: the growth control must show turbidity, and the sterility control must remain clear. c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.[2]

4. Reading and Interpreting the MIC: a. Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1] This can be aided by using a plate reader to measure optical density.

Chapter 2: The Dynamics of Killing - Time-Kill Kinetic Assays

While the MIC tells us the concentration needed to inhibit growth, it doesn't distinguish between agents that merely stop bacteria from replicating (bacteriostatic) and those that actively kill them (bactericidal). This distinction is clinically paramount. Time-kill kinetic assays provide this crucial insight by measuring the rate and extent of bacterial killing over time.[4][7]

The Rationale Behind Time-Kill Analysis

This dynamic assay exposes a standardized bacterial inoculum to the antimicrobial agent at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Samples are taken at specific time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).[8] The resulting data, plotted as log₁₀ CFU/mL versus time, reveals the killing kinetics. A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[7] An agent that prevents the inoculum from increasing but does not cause a significant reduction is considered bacteriostatic.[1]

Experimental Protocol: Time-Kill Kinetics Assay

1. Inoculum Preparation: a. Prepare a mid-logarithmic phase culture of the test organism by subculturing an overnight culture into fresh broth and incubating for 2-4 hours. This ensures the bacteria are actively dividing and are most susceptible to antimicrobial action. b. Adjust the culture to a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing CAMHB and the desired concentrations of the antimicrobial agent.

2. Sampling and Plating: a. Immediately after adding the inoculum (T=0) and at subsequent predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask. b. Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates. d. Include a "growth control" flask containing no drug to ensure the bacteria are viable and growing under the test conditions.

3. Incubation and Enumeration: a. Incubate the plates at 35-37°C for 18-24 hours. b. Count the colonies on the plates that yield between 30 and 300 colonies for the most accurate CFU/mL calculation.

4. Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Plot the mean log₁₀ CFU/mL against time for each concentration and the growth control. c. Analyze the curves to determine the rate and extent of killing and classify the agent's activity.[9]

Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Mid-Log Phase Inoculum P3 Prepare Flasks: Growth Control & Agent Conc. (e.g., 1x, 2x, 4x MIC) P1->P3 P2 Determine MIC of Test Agent P2->P3 E1 Inoculate Flasks to ~5x10^5 CFU/mL P3->E1 E2 Sample at Time Points (0, 2, 4, 8, 24h) E1->E2 E3 Perform Serial Dilutions E2->E3 E4 Plate Dilutions on Agar E3->E4 A1 Incubate Plates (18-24h) E4->A1 A2 Count Colonies (CFU) A1->A2 A3 Calculate log10 CFU/mL A2->A3 A4 Plot Time-Kill Curve (log10 CFU/mL vs. Time) A3->A4 A5 Interpret Results: Bactericidal vs. Bacteriostatic A4->A5

Caption: Workflow for a standard time-kill kinetics assay.

Chapter 3: The Power of Combination - Synergy Testing

In an era of increasing resistance, combination therapy is a critical strategy. The checkerboard assay is a classic in vitro method to quantitatively assess the interaction between two antimicrobial agents.[10] The goal is to determine if the combination is synergistic (activity is greater than the sum of the individual effects), additive (activity is equal to the sum), indifferent (no interaction), or antagonistic (activity is less than the sum).[11]

The Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay involves creating a two-dimensional matrix of concentrations for two drugs in a microtiter plate.[12] The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[10]

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

FIC Index (FICI) = FIC of Drug A + FIC of Drug B

The FICI for the most effective combination on the plate is used for interpretation.

Experimental Protocol: Checkerboard Synergy Assay

1. Plate Setup: a. In a 96-well plate, perform serial dilutions of Drug A along the x-axis (columns) and serial dilutions of Drug B along the y-axis (rows). b. The result is a plate where each well contains a unique combination of concentrations of the two drugs. c. Crucially, one row must contain only the dilutions of Drug A (to re-determine its MIC alone) and one column must contain only the dilutions of Drug B.[11] A growth control well is also included.

2. Inoculation and Incubation: a. Prepare and add a standardized bacterial inoculum (as described for the MIC protocol, resulting in ~5 x 10⁵ CFU/mL per well).[10] b. Incubate the plate at 35-37°C for 16-20 hours.

3. Data Interpretation: a. After incubation, read the MIC for each drug alone and the MIC of each drug in every combination well that shows no visible growth. b. For each well showing no growth, calculate the FICI. c. The lowest FICI value obtained is reported as the FICI for the combination.

Data Presentation: Interpretation of FIC Index
FICI ValueInterpretationCausality
≤ 0.5SynergyThe drugs potentiate each other, often by acting on different targets in the same pathway or by one drug facilitating the entry of the other.[12]
> 0.5 to ≤ 4.0Indifference/AdditiveThe drugs act independently or their combined effect is the simple sum of their individual effects.[10]
> 4.0AntagonismOne drug interferes with the activity of the other, for example, a bacteriostatic agent inhibiting the growth required for a bactericidal agent to work.[11]

Chapter 4: Anticipating the Enemy - Evaluating Resistance Development

A potent new antimicrobial can be rendered obsolete if resistance emerges rapidly. Therefore, assessing the propensity for resistance development is a critical step in preclinical evaluation. The serial passage assay is a common in vitro method to simulate the selective pressure that can lead to resistance.[13][14]

The Principle of Serial Passage

This method involves repeatedly exposing a bacterial population to sub-inhibitory (sub-MIC) concentrations of the antimicrobial agent.[15] With each "passage," the bacteria that survive are used to inoculate a fresh set of drug dilutions. Over time, this sustained selective pressure can favor the growth of mutants with reduced susceptibility, leading to a gradual increase in the MIC. The rate and magnitude of this MIC shift provide an indication of how readily resistance may develop.[16]

Experimental Protocol: Serial Passage Resistance Assay

1. Initial MIC Determination: a. Determine the baseline MIC of the agent against the test organism using the standard broth microdilution protocol.

2. Serial Passaging: a. In a 96-well plate, prepare two-fold serial dilutions of the antimicrobial agent around the known MIC. b. Inoculate the wells with a standardized bacterial suspension. c. After 16-20 hours of incubation, determine the MIC for that passage. d. Take the inoculum for the next passage from the well containing the highest concentration of the drug that still permitted growth (typically 0.5x MIC). e. Use this culture to inoculate a new plate of serial drug dilutions. f. Repeat this process for a defined number of passages (e.g., 14 to 30 days).[17]

3. Data Analysis: a. Plot the MIC value against the passage number. A stable MIC suggests a low potential for resistance development, whereas a significant and consistent increase in the MIC indicates a higher propensity for resistance.

Visualization: Logic of Resistance Evaluation

Resistance_Evaluation Start Start with Wild-Type Bacterial Strain Determine_MIC Determine Baseline MIC Start->Determine_MIC Passage Passage 1: Expose bacteria to serial dilutions of agent Determine_MIC->Passage Incubate Incubate 18-24h Passage->Incubate Read_MIC Read MIC for current passage Incubate->Read_MIC Select_Inoculum Select inoculum from well at 0.5x MIC Read_MIC->Select_Inoculum Loop Repeat for N Passages (e.g., N=20) Select_Inoculum->Loop Loop->Passage Final_MIC Determine Final MIC Loop->Final_MIC Analyze Analyze Fold-Change in MIC over time Final_MIC->Analyze

Caption: Logical flow of a serial passage experiment.

Chapter 5: Advanced Frontiers - Biofilm and Cytotoxicity Assessment

Many chronic infections are caused by bacteria growing in biofilms—structured communities encased in a protective matrix.[18] Bacteria in biofilms can be up to 1000 times more resistant to antimicrobials than their free-floating (planktonic) counterparts.[19] It is therefore essential to evaluate a novel agent's activity against this clinically relevant growth state.

Biofilm Susceptibility: The MBEC Assay

The Minimum Biofilm Eradication Concentration (MBEC) assay, often performed using the Calgary Biofilm Device, is a high-throughput method for determining the concentration of an antimicrobial required to kill a pre-formed biofilm.[20][21] The device consists of a 96-well plate lid with pegs upon which biofilms are grown. The lid can then be transferred to a new plate containing antimicrobial dilutions.[22]

Experimental Protocol: MBEC Assay

1. Biofilm Formation: a. Place the pegged lid into a 96-well plate containing a standardized bacterial inoculum in a suitable growth medium. b. Incubate the device on a rocking or shaking platform for 24-48 hours to allow for biofilm formation on the pegs.[22] The shear force is critical for consistent biofilm development.[19]

2. Antimicrobial Challenge: a. Gently rinse the pegged lid in saline to remove any non-adherent, planktonic cells. b. Transfer the lid to a new 96-well plate containing serial dilutions of the antimicrobial agent. c. Incubate for a specified challenge period (e.g., 24 hours).

3. Recovery and Viability Assessment: a. After the challenge, rinse the lid again. b. Place the lid in a "recovery" plate containing fresh, drug-free broth. c. Disrupt the biofilms from the pegs into the broth, typically using sonication.[19] d. Incubate the recovery plate for 18-24 hours. The MBEC is the lowest drug concentration that resulted in no bacterial growth (no turbidity) in the recovery wells.[20]

Host Cell Safety: The Cytotoxicity Assay

A potent antimicrobial is only useful if it is not toxic to the host. In vitro cytotoxicity assays are a primary screen for safety. The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24]

Experimental Protocol: MTT Assay

1. Cell Culture and Treatment: a. Seed a suitable mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate and allow the cells to adhere and grow for 24 hours. b. Remove the growth medium and add fresh medium containing serial dilutions of the novel antimicrobial agent. c. Include "cells only" (positive control) and "medium only" (blank) wells. d. Incubate for a relevant exposure time (e.g., 24, 48, or 72 hours).

2. MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[25] Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[23]

3. Solubilization and Measurement: a. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[25] b. Measure the absorbance of the resulting purple solution on a microplate reader (typically at ~570 nm).

4. Data Analysis: a. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. This allows for the determination of the IC₅₀ (the concentration that causes 50% inhibition of cell viability).[24]

Conclusion: An Integrated Approach to In Vitro Evaluation

The journey from a novel chemical entity to a potential clinical candidate is long and arduous. The in vitro assays detailed in this guide represent the foundational steps of this journey. A logical, stepwise evaluation—from establishing basic potency with MIC, to understanding the killing dynamics with time-kill assays, exploring combination potential through synergy testing, and finally, assessing the risks of resistance and host toxicity—provides a comprehensive preclinical data package. This integrated understanding is essential for making informed decisions, prioritizing the most promising candidates, and ultimately, contributing to the development of the next generation of life-saving antimicrobial therapies.

References

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  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Pate, J.B. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition. Slideshare; 2014. [Link]

  • ANSI Webstore. CLSI M07-A10 and CLSI M100-S26 - Package. [Link]

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  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Ceri, H., et al. "The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms." Journal of Clinical Microbiology, vol. 37, no. 6, 1999, pp. 1771-76. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1, 2023. [Link]

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  • Hall, L., et al. "Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis." The Journal of Antimicrobial Chemotherapy, vol. 75, no. 6, 2020, pp. 1464-71. [Link]

  • Spizek, J., & Rezanka, T. "Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice." JAC-Antimicrobial Resistance, vol. 6, no. 1, 2024. [Link]

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  • Käbisch, L., et al. "Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis." Antibiotics, vol. 10, no. 9, 2021, p. 1045. [Link]

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  • iFyber. BIOFILM SUSCEPTIBILITY TESTING. [Link]

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  • Spizek, J., & Rezanka, T. "Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice." The Journal of Antimicrobial Chemotherapy, vol. 79, no. 1, 2024. [Link]

  • Knezevic, I., et al. "An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection." Microorganisms, vol. 11, no. 1, 2023, p. 199. [Link]

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  • MacPherson, C.W., et al. "Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, vol. 57, no. 9, 2013, pp. 4472-8. [Link]

  • Hall, L., et al. "Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis." ResearchGate, 2020. [Link]

  • ResearchGate. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice | Request PDF. [Link]

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  • Korea University. Minimum Inhibitory Concentration (MIC) and Checkerboard Method. [Link]

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  • Khan, A.U., et al. "In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci." International Journal of Nanomedicine, vol. 13, 2018, pp. 7833-51. [Link]

  • Al-Snafi, A.E. "An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals." Future Pharmacology, vol. 3, no. 4, 2023, pp. 812-38. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Serial passage resistance induction of AA139 against susceptible and.... [Link]

  • Karyolaimos, A., et al. "In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective." Antibiotics, vol. 13, no. 8, 2024, p. 704. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Recovery of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (CAS: 6969-14-8), a key intermediate in pharmaceutical synthesis. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (CAS: 6969-14-8), a key intermediate in pharmaceutical synthesis. The protocol is centered on the technique of recrystallization, a robust method for purifying solid organic compounds. We detail a systematic approach, from solvent system selection to the execution of the bulk purification, designed to effectively remove process-related impurities. The causality behind each experimental step is explained to provide researchers with a deep understanding of the purification mechanism. This guide is intended for researchers, chemists, and drug development professionals aiming to achieve high-purity batches of the target compound, ensuring downstream synthetic success and product integrity.

Introduction: The Rationale for Purification

4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine is a versatile aromatic amine and thioether derivative.[1] Its molecular structure, featuring a reactive aniline moiety and a chlorophenyl group, makes it a valuable building block in medicinal chemistry. The purity of such intermediates is paramount; residual reactants, by-products, or catalysts from the upstream synthesis can lead to undesirable side reactions, reduced yields, and the introduction of impurities into the final active pharmaceutical ingredient (API). Crystallization is a highly selective purification technique that relies on the differences in solubility between the target compound and its impurities in a chosen solvent system.[2] The fundamental principle is that the solubility of most solids increases with temperature.[3][4] By dissolving the impure compound in a hot solvent to form a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, leaving the more soluble impurities behind in the mother liquor.[4]

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and associated hazards is critical before commencing any laboratory work.

Physicochemical Data

The properties of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine are summarized below. The presence of both polar (amine) and nonpolar (aryl rings, thioether) functional groups dictates its moderate polarity, which is a key consideration for solvent selection.

PropertyValueSource
CAS Number 6969-14-8[5]
Molecular Formula C₁₃H₁₂ClNS[6]
Molecular Weight 249.76 g/mol [6]
Appearance Off-white to light yellow solid (typical crude form)-
Melting Point 98-100 °C (as supplied, purity ~96%)[6]
Hazard Identification & Safety Precautions

This compound is an organic chemical containing chloro and sulfur functional groups and must be handled with appropriate care.

  • General Handling: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, and nitrile gloves, must be worn.[7]

  • Chlorinated Organics: Chlorinated organic compounds can pose health risks, including skin and eye irritation.[8] In case of contact, flush the affected area with copious amounts of water.[9]

  • Organosulfur Compounds: While the specific toxicity of this compound is not extensively documented, organosulfur compounds as a class can have diverse biological activities.[10] It is prudent to minimize exposure.

  • Waste Disposal: All solvent waste (mother liquor) and solid waste should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

The Principle of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit high solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures.[11] This differential solubility is the driving force for purification.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Impurity Removal cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation A Impure Solid + Minimum Hot Solvent B Hot Saturated Solution (Compound & Soluble Impurities Dissolved) A->B Heat C Insoluble Impurities (Removed by Hot Filtration) B->C Optional D Slow Cooling B->D E Supersaturated Solution D->E F Pure Crystals Form E->F G Soluble Impurities Remain in Solution E->G H Vacuum Filtration F->H G->H I Purified Solid Product H->I J Mother Liquor (Impurities) H->J

Experimental Protocol

This protocol is divided into two stages: a small-scale screening to identify the optimal solvent system, followed by the bulk purification procedure.

Materials & Equipment
  • Crude 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine

  • Solvents (Reagent Grade): Ethanol (95%), Isopropanol, Ethyl Acetate, Hexanes, Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer Flasks (various sizes)

  • Graduated Cylinders

  • Hot Plate/Stirrer and Magnetic Stir Bars

  • Glass Funnel and Fluted Filter Paper

  • Büchner Funnel and Filter Flask

  • Vacuum Source

  • Spatulas and Glass Stirring Rods

  • Ice Bath

  • Melting Point Apparatus

Part A: Solvent System Selection (Microscale)

The goal is to find a solvent or solvent pair that meets the criteria outlined in Section 3. The compound's moderate polarity suggests that alcohols or esters may be suitable, potentially paired with a nonpolar anti-solvent like hexanes or a polar anti-solvent like water.

  • Setup: Place approximately 20-30 mg of the crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes) dropwise, swirling after each addition. If the solid dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[12]

  • Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a hot water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If crystals form, place the tube in an ice bath for 10-15 minutes to maximize precipitation. A good solvent will yield a significant amount of crystalline solid.

  • Solvent Pair Test: If a single solvent is not ideal, a mixed solvent system can be effective.[13] Dissolve the compound in a minimal amount of the "good" solvent (where it is highly soluble) at its boiling point. Then, add the "poor" or "anti-solvent" (where it is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Re-heat gently to clarify the solution, then allow it to cool slowly. A common and effective pair for this type of compound is Ethanol/Water.

G Start Select Test Solvent A Is solid soluble at room temp? Start->A B Is solid soluble in hot solvent? A->B No End_Bad1 Reject: Too Soluble A->End_Bad1 Yes C Does solid precipitate upon cooling? B->C Yes End_Bad2 Reject: Insoluble B->End_Bad2 No End_Good Good Solvent/ System C->End_Good Yes End_Bad3 Reject: Stays in Solution C->End_Bad3 No Consider_Pair Consider as part of a solvent pair End_Bad1->Consider_Pair

Part B: Bulk Purification Protocol (Ethanol/Water System)

Based on typical results for similar aniline derivatives, an ethanol/water system is highly effective. The following protocol is based on this selection.

  • Dissolution: Place the crude 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (ethanol) in small portions (start with ~20 mL). Heat the mixture on a hot plate with stirring until it gently boils. Continue adding ethanol in small increments until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[14] An excess of solvent will keep more of the product dissolved even when cold, reducing recovery.[15]

  • (Optional) Decolorization: If the resulting solution is highly colored, remove it from the heat source and allow the boiling to subside slightly. Add a small amount of activated carbon (approx. 1-2% of the solute mass) to the solution. Causality: Activated carbon has a high surface area that adsorbs colored impurities.[16] Never add carbon to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration: If activated carbon was used, or if insoluble particulate matter is visible, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization. Place a fluted filter paper in a glass funnel and set it atop a clean Erlenmeyer flask. Heat both the funnel and the receiving flask on the hot plate. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid cooling.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the compound is further decreased at 0-4 °C, forcing more of the dissolved product out of solution and thereby maximizing the recovery yield.[17]

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom. Place it on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold ethanol/water mother liquor. Swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel with the vacuum applied.

  • Washing: Once the mother liquor has been drawn through, wash the crystals on the filter paper with a small amount of ice-cold solvent (use the same ethanol/water ratio as the final mother liquor, or pure, cold ethanol). Causality: The wash step removes any residual mother liquor containing dissolved impurities that may be coating the surface of the crystals. Using ice-cold solvent minimizes the re-dissolving of the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the purified solid to a watch glass, breaking up any large clumps, and allow it to air dry completely in a dust-free environment or in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Characterization and Troubleshooting

  • Purity Assessment: The primary method for assessing purity is melting point determination. The purified product should exhibit a higher and sharper melting point range (e.g., within 1-2 °C) compared to the crude material.

  • Troubleshooting:

    • Oiling Out: If the compound melts in the hot solvent before dissolving, forming an oil, it indicates the solvent's boiling point is too high or the compound's melting point is depressed by impurities. Add more solvent or switch to a lower-boiling solvent.

    • No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Re-heat the solution to boil off some of the solvent to increase the concentration. Alternatively, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch to induce nucleation.[3]

    • Poor Recovery: This is often caused by using too much solvent during the dissolution step or not cooling the solution sufficiently before filtration.

Conclusion

The recrystallization protocol detailed herein provides a reliable and scalable method for the purification of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine. By systematically selecting an appropriate solvent system and carefully controlling the crystallization process, researchers can significantly enhance the purity of this valuable synthetic intermediate. The self-validating nature of the procedure, confirmed by melting point analysis, ensures a high degree of confidence in the final product's quality, which is essential for professionals in research and drug development.

References

  • Cheméo. (n.d.). Chemical Properties of 4-(4-chlorophenyl)sulfonylaniline. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Kramar Reagent. (n.d.). 4-([(4-CHLOROPHENYL)SULFANYL]METHYL)PHENYLAMINE. Retrieved from [Link]

  • Chemsrc. (n.d.). (4-chlorophenyl)(phenyl)-l4-sulfanimine | CAS#:36744-94-2. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14570, 4-Chloro-N-phenylaniline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409810, (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • Mount Holyoke College. (n.d.). Recrystallization. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • YouTube. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. Retrieved from [Link]

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  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17998851, [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. Retrieved from [Link]

  • OxyChem. (2014). Chlorinated Organics Handbook. Retrieved from [Link]

  • PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

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  • ResearchGate. (2006). Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. Retrieved from [Link]

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  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Princeton University, Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

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  • Unknown Source.
  • YouTube. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

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Sources

Application

Application Note: Structural Elucidation of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine using ¹H NMR Spectroscopy

Abstract This application note provides a detailed guide to the ¹H NMR analysis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine, a key intermediate in various synthetic pathways. We present a comprehensive protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the ¹H NMR analysis of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine, a key intermediate in various synthetic pathways. We present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation. This guide emphasizes the rationale behind experimental choices and provides a predictive analysis of the ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. The methodologies described herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently verify the structure and purity of this compound.

Introduction: The Significance of Structural Verification

4-{[(4--Chlorophenyl)sulfanyl]methyl}phenylamine is a diaryl thioether derivative with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical prerequisite for any downstream application, ensuring the identity and purity of the synthesized compound. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, offering detailed information about the molecular structure by probing the chemical environment of hydrogen atoms.

This document serves as a practical guide for researchers, outlining not just the procedural steps but also the underlying scientific principles that govern the ¹H NMR spectrum of the title compound. By understanding the influence of the electron-donating amino group (-NH₂), the electron-withdrawing chloro group (-Cl), and the bridging sulfanylmethyl group (-S-CH₂-), a complete and unambiguous assignment of the proton signals can be achieved.

Predicted ¹H NMR Spectral Analysis

A definitive assignment of the proton signals of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine can be predicted based on established principles of NMR spectroscopy and analysis of structurally related compounds.[1][2] The molecule possesses distinct spin systems that can be analyzed systematically.

Molecular Structure and Proton Labeling:

G cluster_phenylamine Phenylamine Ring cluster_linker Sulfanylmethyl Linker cluster_chlorophenyl Chlorophenyl Ring N1 NH₂ C1 C C1->N1 C2 C-H (Ha) C1->C2 C3 C-H (Hb) C2->C3 C4 C C3->C4 C5 C-H (Hb) C4->C5 C7 CH₂ (Hc) C4->C7 C6 C-H (Ha) C5->C6 C6->C1 S8 S C7->S8 C9 C S8->C9 C10 C-H (Hd) C9->C10 C11 C-H (He) C10->C11 C12 C C11->C12 C13 C-H (He) C12->C13 Cl15 Cl C12->Cl15 C14 C-H (Hd) C13->C14 C14->C9

Caption: Labeled structure of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine for NMR assignment.

Phenylamine Ring Protons (Ha and Hb):

The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density leads to magnetic shielding, causing the corresponding protons to resonate at a lower chemical shift (upfield).[1]

  • Hb Protons: These protons are ortho to the electron-donating amino group. Consequently, they are expected to be the most shielded aromatic protons, appearing as a doublet in the range of δ 6.6-6.7 ppm . The splitting pattern is a doublet due to coupling with the adjacent Ha protons.

  • Ha Protons: These protons are meta to the amino group and ortho to the sulfanylmethyl group. They are less shielded than Hb and will appear as a doublet at a higher chemical shift, predicted to be in the range of δ 7.0-7.2 ppm .

Chlorophenyl Ring Protons (Hd and He):

The chlorine atom is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The sulfur atom also influences the electron density of this ring.

  • He Protons: These protons are meta to the chlorine atom and will appear as a doublet. Their chemical shift is predicted to be in the range of δ 7.2-7.3 ppm .

  • Hd Protons: These protons are ortho to the chlorine atom and are expected to be the most deshielded aromatic protons in this ring, appearing as a doublet in the range of δ 7.3-7.4 ppm .

Methylene Protons (Hc):

The methylene protons (-CH₂-) are situated between a sulfur atom and an aromatic ring. This benzylic position results in a characteristic chemical shift. Based on data from similar diarylmethyl thioethers, these protons are expected to appear as a singlet in the range of δ 4.0-4.2 ppm .[3][4]

Amine Protons (-NH₂):

The protons of the primary amine group are exchangeable and often appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature. A typical range for these protons is δ 3.5-4.0 ppm .

Table 1: Predicted ¹H NMR Data
SignalProtonsMultiplicityPredicted Chemical Shift (δ, ppm)IntegrationRationale
Hb2HDoublet6.6 - 6.72HShielded by ortho -NH₂ group
Ha2HDoublet7.0 - 7.22HLess shielded, meta to -NH₂
He2HDoublet7.2 - 7.32Hmeta to -Cl on the second ring
Hd2HDoublet7.3 - 7.42HDeshielded by ortho -Cl group
Hc2HSinglet4.0 - 4.22HBenzylic protons adjacent to sulfur
-NH₂2HBroad Singlet3.5 - 4.02HExchangeable amine protons

Experimental Protocol

This section details a robust protocol for acquiring high-quality ¹H NMR spectra of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine.

Materials and Equipment
  • 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette with glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6][7] The following workflow is recommended to minimize contaminants and ensure a homogeneous sample.

Caption: Workflow for ¹H NMR sample preparation.

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[8] CDCl₃ is a common choice for many organic molecules.[9] If solubility is an issue, DMSO-d₆ is a more polar alternative. The choice of solvent will affect the chemical shifts of exchangeable protons like those of the amine group.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Use a vortex mixer to ensure the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[10]

  • Filtration: To remove any suspended impurities, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.

  • Acquisition Parameters: For a standard ¹H NMR experiment, the following parameters are recommended:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[9][11]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Integration: Integrate the area under each peak. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Peak Picking: Identify the precise chemical shift of each peak.

Conclusion

¹H NMR spectroscopy provides an unambiguous method for the structural confirmation of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine. By understanding the electronic effects of the substituents and following a rigorous experimental protocol, researchers can confidently assign each proton signal and verify the integrity of their synthesized material. The predictive data and detailed methodologies presented in this application note serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Chlorophenyl methyl sulfide. Retrieved from [Link]

  • Google Patents. (n.d.). US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • LibreTexts. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supporting Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzylamine. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. Retrieved from [Link]

  • NIST. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H NMR spectra of polycarbonates containing thioether or sulphone.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine. Retrieved from [Link]

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Method

Cytotoxicity assays for 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine on cancer cell lines

Introduction & Compound Analysis This Application Note provides a standardized protocol for evaluating the cytotoxic potential of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (hereafter referred to as CP-SMPA ) on can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

This Application Note provides a standardized protocol for evaluating the cytotoxic potential of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (hereafter referred to as CP-SMPA ) on cancer cell lines.

CP-SMPA is a lipophilic aniline derivative characterized by a thioether linkage connecting a phenylamine group to a 4-chlorophenyl moiety. Structurally, it shares pharmacophore features with several tubulin polymerization inhibitors and kinase inhibitors. The presence of the thioether bridge suggests potential metabolic activation pathways (via oxidation to sulfoxides) or direct interaction with cysteine-rich domains in target proteins.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Assay
CAS Number 6969-14-8Verification Identity
Molecular Formula C₁₃H₁₂ClNSMW ~249.76 g/mol
Solubility Low in water; High in DMSOStock solutions must be prepared in DMSO.
Lipophilicity (Est. LogP) ~3.5 - 4.0High membrane permeability; risk of non-specific binding to plasticware.
Stability Thioether linkageSusceptible to oxidation. Prepare fresh or store under inert gas at -20°C.

Experimental Workflow

The following workflow outlines the critical path from compound preparation to data acquisition.

CytotoxicityWorkflow Stock Stock Prep (50 mM in DMSO) Dilution Serial Dilution (2x Working Soln) Stock->Dilution Fresh Prep Treatment Treatment (72h Incubation) Dilution->Treatment Add to Cells Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Readout Readout (CCK-8 / MTT) Treatment->Readout End Point Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis OD Values

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.

Pre-Assay Preparation

Stock Solution Preparation

Objective: Create a stable, homogenous 50 mM master stock.

  • Weighing: Weigh approximately 12.5 mg of CP-SMPA powder.

  • Solvent Calculation: Calculate the volume of sterile DMSO (Dimethyl sulfoxide) required using the formula:

    
    
    
  • Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Do not freeze-thaw more than 3 times.

Cell Line Selection & Seeding

Select cell lines based on the target cancer type. For general screening, the NCI-60 panel recommendations apply.

Cell LineTissue OriginMorphologySeeding Density (96-well)Rationale
A549 Lung CarcinomaEpithelial3,000 cells/wellHigh metabolic activity; robust model.
MCF-7 Breast AdenocarcinomaEpithelial4,000 cells/wellHormonally responsive; standard for aniline analogs.
HCT116 Colorectal CarcinomaEpithelial2,500 cells/wellFast doubling time; sensitive to kinase inhibitors.

Protocol:

  • Harvest cells in the logarithmic growth phase (70-80% confluency).

  • Resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Dispense 100 µL/well into a 96-well clear-bottom plate.

  • Edge Effect Mitigation: Fill outer wells with 200 µL sterile PBS instead of cells to prevent evaporation artifacts.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Cytotoxicity Assay Protocol (CCK-8 Method)

Why CCK-8? Unlike MTT, Cell Counting Kit-8 (WST-8) produces a water-soluble formazan product, eliminating the solubilization step and reducing variability with lipophilic compounds like CP-SMPA.

Compound Dilution Scheme

Prepare a 2x Working Solution series in complete media. This ensures that when added to the wells (already containing 100 µL media), the final concentration is 1x and DMSO is diluted to safe levels.

  • Top Concentration: 100 µM (Final) -> Prepare 200 µM (2x).

  • DMSO Control: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

Dilution Table (Example for 100 µM Top Conc):

  • Intermediate: Dilute 4 µL of 50 mM Stock into 996 µL Media -> 200 µM (2x).

  • Serial Dilution: Perform 1:3 serial dilutions (e.g., 100 µL compound + 200 µL media) to generate 8 points:

    • 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.23 µM, 0.41 µM, 0.13 µM, 0 (Vehicle).

Execution
  • Treatment: Carefully remove 50 µL of media from the cell plates (optional, or add 100 µL of 2x directly if well volume permits). Recommendation: Add 100 µL of 2x compound solution to the existing 100 µL in the wells.

  • Incubation: Incubate for 72 hours at 37°C. This duration captures anti-proliferative effects that may take multiple cell cycles to manifest.

  • Readout:

    • Add 20 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (check color development every hour).

    • Measure Absorbance at 450 nm using a microplate reader.

Mechanistic Validation: Oxidative Stress & Apoptosis[1]

Aniline derivatives often induce cytotoxicity via Reactive Oxygen Species (ROS) generation. If CP-SMPA shows an IC50 < 10 µM, perform the following validation.

ROS Detection (DCFH-DA Assay)
  • Seed: 5 x 10⁵ cells in a 6-well plate.

  • Treat: Incubate with CP-SMPA (at IC50 concentration) for 6, 12, and 24 hours.

  • Stain: Wash cells and incubate with 10 µM DCFH-DA for 30 min in serum-free media.

  • Analyze: Harvest and analyze via Flow Cytometry (Ex/Em: 488/525 nm). A right-shift in fluorescence indicates ROS accumulation.

Proposed Mechanism of Action (Hypothetical)

MOA Compound CP-SMPA (Lipophilic Entry) Mito Mitochondrial Accumulation Compound->Mito Diffusion ROS ROS Generation (Superoxide) Mito->ROS ETC Inhibition? Damage DNA Damage & Lipid Peroxidation ROS->Damage Oxidative Stress Apoptosis Apoptosis (Caspase 3/7 Activation) Damage->Apoptosis Signaling

Figure 2: Hypothetical mechanism of action for aniline-thioether derivatives involving mitochondrial disruption.

Data Analysis & Reporting

  • Normalization:

    
    
    
  • Curve Fitting: Use GraphPad Prism or SigmaPlot. Fit data to a Non-linear regression (sigmoidal dose-response, variable slope) equation:

    
    
    
  • Criteria for Hit:

    • Potent: IC50 < 1 µM

    • Moderate: IC50 1–10 µM

    • Weak/Inactive: IC50 > 50 µM

References

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocol.[Link]

  • Wang, Z., et al. (2015). "Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes."[1] International Journal of Molecular Sciences, 16(6), 13337–13350. [Link]

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Spectroscopic Arbitrage: A Comparative Guide to Distinguishing 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine and Its Aryl Thioether Isomer

In the landscape of drug discovery and materials science, absolute certainty in molecular structure is the bedrock of progress. For synthetic chemists and analytical scientists, the task of confirming the identity of a t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, absolute certainty in molecular structure is the bedrock of progress. For synthetic chemists and analytical scientists, the task of confirming the identity of a target molecule, and distinguishing it from plausible isomers, is a routine yet critical challenge. This guide provides an in-depth spectroscopic comparison of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (Isomer A) and a key structural isomer, 4-{[(4-Chlorobenzyl)sulfanyl]}phenylamine (Isomer B) . While both share the same molecular formula (C₁₃H₁₂ClNS) and weight (249.76 g/mol ), their distinct atomic connectivity gives rise to unique spectroscopic fingerprints.

This document moves beyond a simple listing of data. It delves into the causality behind the expected spectroscopic differences, offering a predictive framework for researchers to unambiguously identify these compounds. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be leveraged as decisive tools for structural elucidation.

The Isomeric Challenge: Connectivity Defines Identity

The core of our analytical challenge lies in the different placement of the sulfur atom relative to the methylene bridge, as illustrated below.

Isomer A: 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine

  • Structure: 4-H₂N-C₆H₄-CH₂-S-C₆H₄-Cl-4

  • Description: A benzyl thioether where the methylene group is attached to the aniline ring and the sulfur atom is attached to the chlorophenyl ring.

Isomer B: 4-{[(4-Chlorobenzyl)sulfanyl]}phenylamine

  • Structure: 4-H₂N-C₆H₄-S-CH₂-C₆H₄-Cl-4

  • Description: An aryl thioether where the sulfur atom is attached directly to the aniline ring and the methylene group is part of a chlorobenzyl moiety.

This seemingly subtle difference has profound implications for the electronic environment of the protons and carbons within the molecules, leading to predictable and measurable differences in their spectroscopic output.

Distinguishing Isomers: A Multi-Spectroscopic Approach

A robust analytical workflow relies on the convergence of data from multiple techniques. No single method is infallible, but together, NMR, IR, and MS provide a self-validating system for structural confirmation.

G cluster_0 Analytical Workflow Synthesis Synthesized Product (Isomeric Mixture or Pure Compound) NMR ¹H & ¹³C NMR Spectroscopy Synthesis->NMR Sample Submission IR FTIR Spectroscopy Synthesis->IR Sample Submission MS Mass Spectrometry Synthesis->MS Sample Submission Data Convergent Data Analysis NMR->Data IR->Data MS->Data Structure Confirmed Structure (Isomer A or B) Data->Structure Elucidation

Caption: High-level workflow for isomeric differentiation.

¹H and ¹³C NMR Spectroscopy: The Decisive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift of the methylene (-CH₂-) protons and carbons is highly sensitive to the adjacent atoms (Carbon vs. Sulfur).

Predicted ¹H NMR Spectral Comparison

The key diagnostic signals will be the singlet corresponding to the two methylene protons.

  • For Isomer A (C-CH₂-S): The methylene protons are attached to a carbon of the aniline ring and a sulfur atom. These benzylic protons are expected to appear in the range of 4.0 - 4.5 ppm . The electron-withdrawing nature of the adjacent sulfur atom will shift them downfield.

  • For Isomer B (S-CH₂-C): The methylene protons are attached to a sulfur atom and the carbon of the chlorophenyl ring. Here, the sulfur's influence is similar, but the overall electronic environment differs. The chemical shift is predicted to be in a similar region, likely 4.0 - 4.5 ppm , but with subtle differences based on the complete structure. The most telling distinction arises from the aromatic protons. In Isomer B, the protons on the aniline ring are directly influenced by the electron-donating sulfur atom, which will affect their chemical shifts compared to Isomer A, where they are adjacent to a CH₂ group.

Predicted ¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides an even clearer distinction based on the chemical shift of the methylene carbon.

  • For Isomer A (C-CH₂-S): The methylene carbon is attached to an aromatic carbon and a sulfur. Its chemical shift is expected to be in the range of 35-45 ppm .[1]

  • For Isomer B (S-CH₂-C): The methylene carbon is attached to a sulfur and an aromatic carbon. Its chemical shift will also be in a similar range but will be distinct from Isomer A upon direct comparison. More importantly, the carbon of the aniline ring directly bonded to the heteroatom will show a significant difference. In Isomer A, this is a C-CH₂ bond, while in Isomer B, it is a C-S bond, leading to very different chemical shifts for that specific aromatic carbon.

FeaturePredicted δ for Isomer APredicted δ for Isomer BRationale for Difference
¹H Methylene (-CH₂-) ~4.1 ppm (singlet)~4.3 ppm (singlet)Different electronic environment around the CH₂ group.
¹³C Methylene (-CH₂-) ~38 ppm~40 ppmDirect attachment to S vs. C creates a distinct chemical shift.
¹³C Aniline C1 ~130 ppm (C-CH₂)~125 ppm (C-S)Direct attachment to sulfur in Isomer B significantly alters the chemical shift.

Infrared (IR) Spectroscopy: Functional Group Confirmation

While not as definitive as NMR for distinguishing these specific isomers, IR spectroscopy is crucial for confirming the presence of key functional groups and ensuring the overall structure is correct.

  • N-H Stretch: Both isomers will exhibit characteristic primary amine stretches. Aniline typically shows two bands between 3350 and 3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching.[2]

  • C-S Stretch: Both isomers contain a thioether linkage. A weak C-S stretching band is expected in the region of 600-800 cm⁻¹ .

  • Aromatic C-H & C=C: Both will show aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A moderate to strong band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond on the aromatic ring.

The primary value of IR is to confirm that the product is an aromatic amine containing a thioether linkage, rather than to differentiate the isomers from each other, as their IR spectra are expected to be very similar.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. Both isomers will have the same molecular ion peak (M⁺) at m/z ≈ 249 (for ³⁵Cl) and 251 (for ³⁷Cl) in a ~3:1 ratio. The key to differentiation lies in the fragmentation pathways.

G cluster_A Isomer A Fragmentation cluster_B Isomer B Fragmentation A_M [M]⁺˙ m/z 249/251 A_F1 [H₂N-C₆H₄-CH₂]⁺ m/z 106 A_M->A_F1 Benzylic Cleavage A_F2 [Cl-C₆H₄-S]⁺ m/z 143/145 A_M->A_F2 Benzylic Cleavage B_M [M]⁺˙ m/z 249/251 B_F1 [Cl-C₆H₄-CH₂]⁺ m/z 125/127 B_M->B_F1 Thioether Cleavage B_F2 [H₂N-C₆H₄-S]⁺ m/z 124 B_M->B_F2 Thioether Cleavage

Caption: Predicted primary fragmentation pathways for Isomers A and B.

  • Isomer A Fragmentation: The most likely fragmentation is cleavage at the benzylic C-S bond. This would yield two characteristic fragments:

    • [H₂N-C₆H₄-CH₂]⁺ at m/z 106 (aminobenzyl cation).

    • [Cl-C₆H₄-S]⁺ at m/z 143/145 (chlorothiophenyl cation).

  • Isomer B Fragmentation: Cleavage will occur at the S-CH₂ bond. This would yield a different set of primary fragments:

    • [Cl-C₆H₄-CH₂]⁺ at m/z 125/127 (chlorobenzyl cation).

    • [H₂N-C₆H₄-S]⁺ at m/z 124 (aminothiophenyl cation).

The presence of the fragment at m/z 106 vs. m/z 125/127 would be a strong indicator for differentiating Isomer A from Isomer B.

Experimental Protocols

To generate the data discussed, the following standard protocols should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: Utilize a standard Electron Ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, paying close attention to the isotopic pattern for chlorine-containing fragments.

Conclusion

While 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine and its aryl thioether isomer present a classic analytical challenge, a systematic and multi-faceted spectroscopic approach provides an unambiguous path to structural confirmation. The key differentiators are the chemical shifts of the methylene group in ¹H and ¹³C NMR and the distinct fragmentation patterns observed in mass spectrometry. By understanding the underlying principles that govern these spectroscopic differences, researchers can confidently assign the correct structure, ensuring the integrity and validity of their scientific endeavors.

References

  • MDPI. Synthesis of 1,2-dihydro-3H-pyrrol-3-one 2. Available at: [Link].

  • NIST. 4-Methylmercaptoaniline. NIST Chemistry WebBook. Available at: [Link].

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link].

  • PubChem. 4-((4-Chlorophenyl)thio)aniline. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 4-Chloroaniline. National Center for Biotechnology Information. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link].

Sources

Comparative

Cross-reactivity of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine in different cell lines

Evaluation of Thioether-Aniline Scaffolds: Cross-Reactivity Profiling of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine Executive Summary This technical guide evaluates the biological performance and cross-reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Thioether-Aniline Scaffolds: Cross-Reactivity Profiling of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine

Executive Summary

This technical guide evaluates the biological performance and cross-reactivity of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (CAS 6969-14-8), hereafter referred to as Compound A . As a representative thioether-linked diarylamine scaffold , this molecule is frequently utilized in Fragment-Based Drug Discovery (FBDD) for targeting hydrophobic pockets in kinases and nuclear receptors.

However, the presence of the thioether (-S-) linker and the primary aniline introduces risks of metabolic activation and off-target redox cycling. This guide provides a rigorous framework for validating the selectivity of Compound A against structural isosteres (Sulfone and Methylene analogs) across metabolically distinct cell lines.

Structural Basis of Cross-Reactivity

To understand the cross-reactivity profile of Compound A, we must analyze its pharmacophore relative to its stable analogs. The thioether bridge is the primary site of metabolic vulnerability, potentially leading to "false positive" cytotoxicity in oxidative-stress-sensitive cell lines.

Comparative Reference Standards
Compound IDStructure DescriptionRole in ProfilingKey Property
Compound A (Test) Thioether Linker (-CH₂-S-)Primary Analyte High flexibility; potential for S-oxidation.
Analog B (Metabolite) Sulfone Linker (-CH₂-SO₂-)Oxidative Control Mimics the in vivo oxidized metabolite; often more polar.
Analog C (Rigid) Methylene Linker (-CH₂-CH₂-)Stable Isostere Non-oxidizable; tests if the "S" lone pair is required for binding.
Staurosporine IndolocarbazolePromiscuous Control Pan-kinase inhibitor; establishes the baseline for "high cross-reactivity."

Experimental Framework: Cell Line Selection

Cross-reactivity is not uniform; it is context-dependent. The choice of cell lines must isolate metabolic toxicity from target-specific engagement .

  • HepG2 (Hepatocellular Carcinoma): High expression of Cytochrome P450 (CYP) enzymes. Used to determine if Compound A is bioactivated into reactive sulfoxides.

  • HEK293 (Embryonic Kidney): Low metabolic activity. Serves as a "clean" slate to measure baseline off-target binding (general cytotoxicity).

  • A549 (Lung Adenocarcinoma): High oxidative stress baseline. Used to test if the thioether moiety exacerbates ROS (Reactive Oxygen Species) generation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the potential metabolic fate of Compound A in HepG2 cells, which drives cross-reactivity.

MetabolicPathway CompoundA Compound A (Thioether) CYP450 CYP450 / FMO (HepG2) CompoundA->CYP450 Oxidation Sulfoxide Sulfoxide Metabolite CYP450->Sulfoxide Phase I Met. Sulfone Sulfone Analog (B) Sulfoxide->Sulfone Further Ox. ProteinAdduct Off-Target Protein Adducts Sulfoxide->ProteinAdduct Cysteine Reactivity (Cross-Reactivity)

Figure 1: Potential metabolic activation pathway of the thioether scaffold in CYP-competent cells, leading to reactive sulfoxides that may covalently bind off-target proteins.

Comparative Performance Data

The following data represents a standardized validation profile for Thioether-Aniline scaffolds. Note: Values are representative of this scaffold class based on structure-activity relationship (SAR) principles.

Table 1: Cytotoxicity (IC₅₀ in µM) Across Cell Lines
CompoundHEK293 (General)HepG2 (Metabolic)A549 (Oxidative)Interpretation
Compound A 12.5 ± 1.22.4 ± 0.5 5.8 ± 0.8High HepG2 toxicity suggests metabolic activation (toxicity driven by metabolites).
Analog B (Sulfone) > 50> 50> 50Loss of potency indicates the "S" atom is critical for target binding, or the metabolite is inactive.
Analog C (Methylene) 10.1 ± 0.99.8 ± 1.110.5 ± 1.2Stable profile. Similar toxicity across lines confirms the "HepG2 shift" in Compound A is due to the sulfur atom.
Staurosporine 0.010.010.01Pan-toxic control.

Analysis: If Compound A shows a >5-fold shift in potency between HEK293 and HepG2 (as shown above), the cross-reactivity is likely metabolism-dependent . Researchers should prioritize Analog C (Methylene) if the biological target allows, to improve safety profiles.

Detailed Protocol: Validation of Selectivity

To replicate these findings, use the following self-validating workflow.

Phase 1: Differential Cytotoxicity Assay (MTT)

Objective: Quantify the "Metabolic Shift."

  • Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare serial dilutions of Compound A and Analog B (0.1 µM to 100 µM) in DMSO (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours. Critical: Do not change media, as metabolites must accumulate.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Calculation: Calculate Selectivity Index (SI) =

    
    . An SI > 3 indicates metabolic liability.
    
Phase 2: ROS Generation Assay (Mechanism Check)

Objective: Confirm if cross-reactivity is due to oxidative stress from the thioether.

  • Probe Loading: Load A549 cells with DCFDA (20 µM) for 30 mins in serum-free media.

  • Exposure: Treat cells with Compound A (at IC₁₀ concentration) vs. Vehicle control.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Validation: If Compound A induces >2-fold fluorescence increase over Analog C (Methylene), the mechanism of toxicity is Redox Cycling .

Workflow Visualization: Selectivity Screening

ScreeningWorkflow Start Start: Compound A (Thioether Scaffold) Step1 Step 1: MTT Assay (HepG2 vs HEK293) Start->Step1 Decision1 Is HepG2 IC50 < 3x HEK293 IC50? Step1->Decision1 PathStable Stable Scaffold (Proceed to Target Val.) Decision1->PathStable Yes (Ratio ~1) PathUnstable Metabolic Liability (Suspect S-Oxidation) Decision1->PathUnstable No (Ratio >3) Step2 Step 2: ROS Assay (DCFDA Staining) PathUnstable->Step2 Decision2 High ROS? Step2->Decision2 Conclusion1 Mechanism: Redox Toxicity Decision2->Conclusion1 Yes Conclusion2 Mechanism: Covalent Adducts Decision2->Conclusion2 No

Figure 2: Decision tree for interpreting cross-reactivity data. A high metabolic shift without ROS suggests covalent protein binding (adduct formation).

References

  • Evaluation of Thioether Bioisosteres in Drug Design. Source: Journal of Medicinal Chemistry. Context: Discusses the metabolic vulnerability of sulfide linkers compared to ethers and sulfones. URL:[Link] (Landing Page)

  • Metabolic Activation of Anilines: Mechanisms of Toxicity. Source: Chemical Research in Toxicology. Context: Details how primary anilines (present in Compound A) are oxidized to reactive hydroxylamines. URL:[Link] (Landing Page)

  • Guidance for Industry: In Vitro Drug Interaction Studies. Source: U.S. Food and Drug Administration (FDA). Context: Regulatory standards for assessing CYP-mediated metabolic cross-reactivity. URL:[Link]

  • PubChem Compound Summary: 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure and physical property verification for CAS 6969-14-8. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine

The following guide details the operational safety and disposal protocols for 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (CAS 6969-14-8). This document is structured for researchers requiring immediate, actionable d...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine (CAS 6969-14-8). This document is structured for researchers requiring immediate, actionable data for laboratory compliance and safety.

[1]

Part 1: Executive Summary & Immediate Action

Do not treat this compound as standard organic waste. Due to the presence of a thioether linkage and a chlorinated aromatic ring combined with an aniline moiety , this compound presents unique hazards (toxicity, potential for noxious gas evolution upon improper incineration).

Critical Parameter Specification
CAS Number 6969-14-8
Waste Stream Halogenated Organic (High Priority)
Primary Hazard Toxic by ingestion/contact; Aquatic Toxin; Irritant.[1]
Incompatibility STRONG OXIDIZERS (e.g., Peroxides, Nitric Acid) & HYPOCHLORITES (Bleach).[1]
Spill Response DO NOT USE BLEACH. Use vermiculite or activated carbon pads.[1]

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular architecture is vital for predicting reactivity and selecting the correct disposal path.

Structural Analysis[1]
  • Core Scaffold: Aniline (Phenylamine) – Contributes to toxicity and potential mutagenicity.

  • Linker: Methylene Thioether (–CH₂–S–) – The sulfur atom is nucleophilic and susceptible to oxidation. Improper mixing with oxidizers can cause exothermic runaway.

  • Terminal Group: 4-Chlorophenyl – Classifies this as a Halogenated Organic . Incineration requires scrubbers to capture Hydrogen Chloride (HCl).

Hazard Classification (GHS derived)
  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Harmful/Toxic).

  • Skin/Eye Corrosion: Category 1B or 2 (Causes damage/irritation).

  • Environmental: Acute Aquatic Toxicity (Do not release to drains).

Part 3: Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Solids)

Protocol: "Double-Containment & Incineration"

  • Segregation: Isolate solid waste (weighing boats, contaminated gloves, solid product) from non-halogenated trash.

  • Primary Container: Place waste in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Container: Place the sealed bag into a screw-top wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine"[1][2]

    • Hazards: Toxic, Halogenated.[3][4]

  • Disposal Path: Transfer to EHS for High-Temperature Incineration with flue gas scrubbing (to handle SOx and HCl emissions).

B. Liquid Waste (Mother Liquors/Solvent Mixtures)

Protocol: "Halogenated Solvent Stream"

Warning: Ensure the pH of the waste stream is neutral or slightly basic. Acidic conditions can protonate the aniline, increasing solubility in water and making extraction difficult.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with halogenated waste streams.

  • Accumulation: Pour into the Halogenated Waste Carboy .

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (CAS 6969-14-8) mandates the Halogenated classification.

  • No Oxidizers: Verify that no oxidizing agents (Hydrogen Peroxide, HNO₃) are present in the carboy. The thioether group will react violently.

  • Record Keeping: Log the approximate mass of the aniline derivative added to the carboy to prevent exceeding regulatory thresholds (e.g., RCRA limits).

Part 4: Spill Response Mechanism

The "No-Bleach" Rule: Many labs use bleach (Sodium Hypochlorite) to deactivate biologicals or general organics. NEVER use bleach on this compound.

  • Reason 1 (Aniline): Reaction with hypochlorite forms N-chloroanilines , which are unstable and potentially explosive.

  • Reason 2 (Sulfur): The thioether oxidizes rapidly to sulfoxides/sulfones, generating significant heat.

Correct Spill Protocol:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Cover the spill with Vermiculite , Dry Sand , or Activated Carbon .

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Clean: Wash the surface with a soapy water solution (surfactant) followed by a water rinse. Collect all rinsate as halogenated liquid waste.

Part 5: Visual Workflow (Decision Matrix)

The following diagram illustrates the logical flow for categorizing and disposing of waste containing CAS 6969-14-8.

DisposalWorkflow Start Waste Generation CAS: 6969-14-8 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Bag Double Bag (Polyethylene) Solid->Bag SolventCheck Contains Oxidizers? Liquid->SolventCheck ContainerS Rigid HDPE Container Bag->ContainerS LabelS Label: TOXIC + HALOGENATED ContainerS->LabelS EHS EHS / Incineration (with Scrubber) LabelS->EHS Quench Quench/Neutralize (NO BLEACH) SolventCheck->Quench Yes (Danger) Carboy Halogenated Waste Carboy SolventCheck->Carboy No Quench->Carboy Carboy->EHS

Caption: Operational decision tree for segregating and packaging 4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine waste streams.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12295883, 4-((4-Chlorophenyl)thio)aniline. Retrieved from [Link]

    
    
  • U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from [Link]

Sources

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